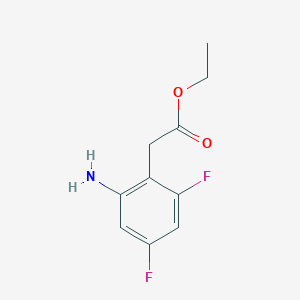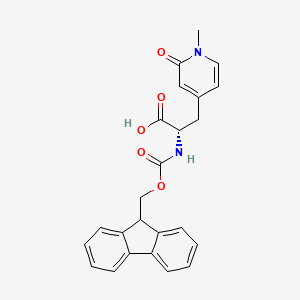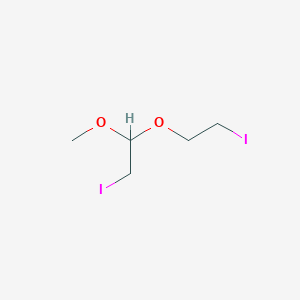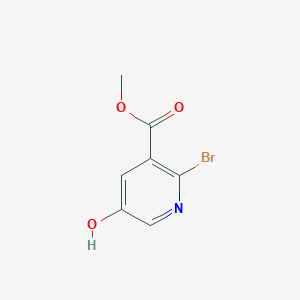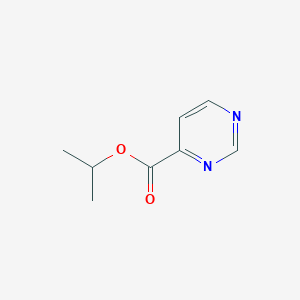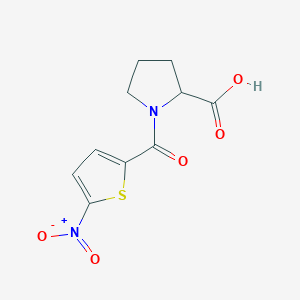
1-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C10H10N2O5S and a molecular weight of 270.27 g/mol This compound features a pyrrolidine ring attached to a thiophene ring, which is further substituted with a nitro group and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors, such as α-enolic dithioesters.
Nitration: The thiophene ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling with Pyrrolidine: The nitrated thiophene is then coupled with pyrrolidine-2-carboxylic acid under appropriate conditions to form the final compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using advanced techniques such as catalytic processes and continuous flow reactors.
Analyse Chemischer Reaktionen
1-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its binding to target proteins .
Vergleich Mit ähnlichen Verbindungen
1-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate: An ester derivative of the compound.
1-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
Eigenschaften
Molekularformel |
C10H10N2O5S |
|---|---|
Molekulargewicht |
270.26 g/mol |
IUPAC-Name |
1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O5S/c13-9(7-3-4-8(18-7)12(16)17)11-5-1-2-6(11)10(14)15/h3-4,6H,1-2,5H2,(H,14,15) |
InChI-Schlüssel |
RRVREONUNCADCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2=CC=C(S2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


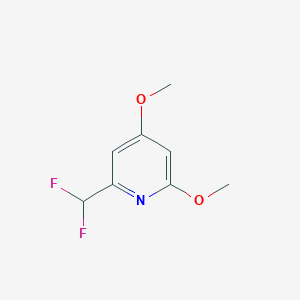
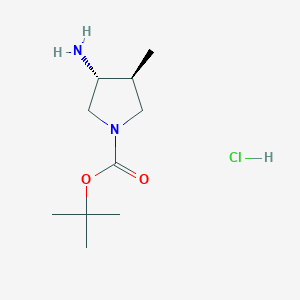

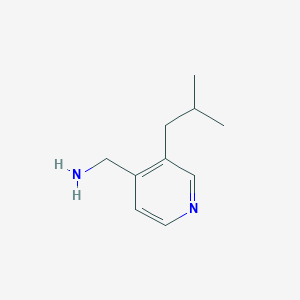
![Pyrido[3,4-d]pyrimidin-6-ol](/img/structure/B13656385.png)

